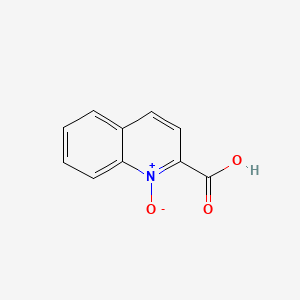
2-Quinolinecarboxylic acid, 1-oxide
描述
2-Quinolinecarboxylic acid, 1-oxide is an organic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is known for its unique structure, which includes a quinoline ring system with a carboxylic acid group at the second position and an oxide group at the first position. This structure imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 1-oxide can be achieved through various methods. One common approach involves the oxidation of 2-quinolinecarboxylic acid using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Quinolinecarboxylic acid, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline-2,3-dicarboxylic acid.
Reduction: Reduction of the oxide group can yield 2-quinolinecarboxylic acid.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Quinoline-2,3-dicarboxylic acid.
Reduction: 2-Quinolinecarboxylic acid.
Substitution: Various esters, amides, and other derivatives.
科学研究应用
2-Quinolinecarboxylic acid, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Quinolinecarboxylic acid, 1-oxide involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, disrupting normal cellular processes. For example, it may inhibit the activity of certain oxidoreductases, leading to altered redox states within cells. Additionally, its ability to form stable complexes with metal ions can affect metalloprotein functions.
相似化合物的比较
Similar Compounds
2-Quinolinecarboxylic acid: Lacks the oxide group, resulting in different reactivity and biological activity.
Quinoline-2,3-dicarboxylic acid: Contains an additional carboxylic acid group, leading to distinct chemical properties.
8-Hydroxyquinoline: A hydroxylated derivative with different pharmacological properties.
Uniqueness
2-Quinolinecarboxylic acid, 1-oxide is unique due to the presence of both a carboxylic acid group and an oxide group on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-oxidoquinolin-1-ium-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-6-5-7-3-1-2-4-8(7)11(9)14/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGGDJBSADVXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480777 | |
| Record name | 2-Quinolinecarboxylic acid, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3297-64-1 | |
| Record name | 2-Quinolinecarboxylic acid, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



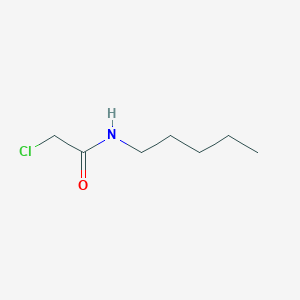




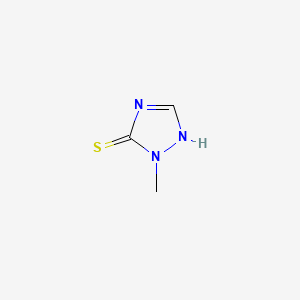
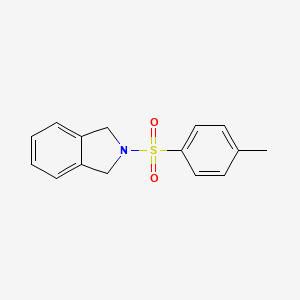
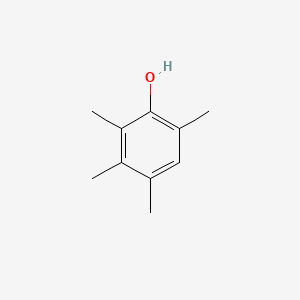
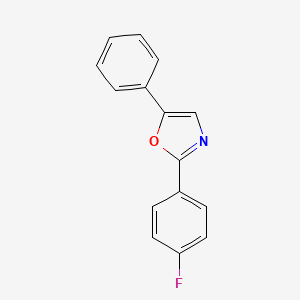
![3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate](/img/structure/B3051259.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)

